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Abstract
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a

cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors. Its intrinsic

ability to mimic the purine structure of adenosine triphosphate (ATP) allows it to function as a

highly effective "hinge-binding" motif. This guide focuses on a key derivative, 1H-pyrrolo[2,3-
b]pyridin-6-amine (6-amino-7-azaindole), providing an in-depth analysis of its chemical

structure, physicochemical properties, synthesis, and critical role as a foundational building

block in the development of targeted therapeutics. This document is intended for researchers,

medicinal chemists, and drug development professionals seeking to leverage this privileged

scaffold in their programs.

The 7-Azaindole Core: A Bioisostere of Choice
The success of the 7-azaindole scaffold stems from its unique electronic and structural

properties. As a bioisostere of purine, it presents a nitrogen atom at the 7-position which, along

with the pyrrole N-H group, can form critical hydrogen bond interactions with the hinge region of

many protein kinases.[1] This bidentate hydrogen bonding pattern mimics the interaction of

adenine, making it an ideal anchor for ATP-competitive inhibitors.[1] The strategic placement of
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an amino group at the C6 position, yielding 1H-pyrrolo[2,3-b]pyridin-6-amine, further

enhances its utility by providing a key vector for synthetic elaboration and additional

interactions within the ATP-binding pocket.

Physicochemical and Structural Properties
The fundamental properties of 1H-pyrrolo[2,3-b]pyridin-6-amine are crucial for its application

in fragment-based and lead-optimization campaigns.

Chemical Structure
The structure consists of a fused pyrrole and pyridine ring system with an amine substituent at

the 6-position.

1H-pyrrolo[2,3-b]pyridin-6-amine

Click to download full resolution via product page

Caption: Chemical structure of 1H-pyrrolo[2,3-b]pyridin-6-amine.

Core Properties
A summary of key quantitative data is presented below. These values are essential for

computational modeling, ADME prediction, and formulation development.
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Property Value Source

IUPAC Name
1H-pyrrolo[2,3-b]pyridin-6-

amine
PubChem[2]

Synonyms 6-Amino-7-azaindole PubChem[2]

CAS Number 145901-11-7 PubChem[2]

Molecular Formula C₇H₇N₃ PubChem[2]

Molecular Weight 133.15 g/mol PubChem[2]

XLogP3 (Computed) 0.8 PubChem[2]

Topological Polar Surface Area 54.7 Å² PubChem[2]

Hydrogen Bond Donors 2 PubChem[2]

Hydrogen Bond Acceptors 2 PubChem[2]

Synthesis and Characterization
The synthesis of 6-amino-7-azaindole is most efficiently achieved via a palladium-catalyzed

cross-coupling reaction from a readily available halo-azaindole precursor. The Buchwald-

Hartwig amination is the premier choice for this transformation due to its high functional group

tolerance and operational simplicity, crucially allowing the reaction to proceed on the

unprotected azaindole N-H.[3][4]

Representative Synthetic Workflow
The workflow illustrates the conversion of 6-bromo-1H-pyrrolo[2,3-b]pyridine to the target

amine. This method avoids the harsh conditions (e.g., high-temperature ammonia

displacement) of older techniques.
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Start: 6-Bromo-1H-pyrrolo[2,3-b]pyridine

Reagents:
- Pd Precatalyst (e.g., RuPhos Pd G3)

- Ligand (e.g., RuPhos)
- Base (e.g., LiHMDS or NaOtBu)

- Amine Source (e.g., Benzophenone Imine)
- Solvent (e.g., Toluene or Dioxane)

Step 1: Buchwald-Hartwig C-N Coupling

Step 2: Acidic Hydrolysis

Aqueous Workup & Purification
(e.g., Column Chromatography)

Product: 1H-pyrrolo[2,3-b]pyridin-6-amine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-amino-7-azaindole.

Detailed Experimental Protocol (Representative)
Causality: This protocol uses a protected ammonia equivalent (benzophenone imine) and a

modern palladium precatalyst system. The precatalyst ensures efficient formation of the active

Pd(0) species, while the bulky phosphine ligand (RuPhos) facilitates the challenging reductive

elimination step.[3][4] LiHMDS is used as a strong, non-nucleophilic base to deprotonate the

amine without competing side reactions.
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Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or

Nitrogen), add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), RuPhos Pd G3 precatalyst

(0.02 equiv), and RuPhos ligand (0.04 equiv).

Reagent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the

substrate). Stir for 5 minutes. Add benzophenone imine (1.2 equiv) followed by the dropwise

addition of Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.2 equiv).

Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or

LC-MS for the consumption of the starting material.

Hydrolysis: Cool the mixture to room temperature. Add 2N HCl (aq.) and stir vigorously for 1

hour to hydrolyze the intermediate imine.

Workup: Neutralize the mixture with saturated NaHCO₃ (aq.) and extract with ethyl acetate

(3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purification: Purify the crude residue by silica gel column chromatography to yield 1H-
pyrrolo[2,3-b]pyridin-6-amine.

Spectroscopic Characterization (Predicted)
While a published spectrum for this specific intermediate is not readily available, its expected

NMR data can be reliably predicted based on its structure and data from analogues such as

4,6-diamino-7-azaindole derivatives.[5]

¹H NMR (400 MHz, DMSO-d₆):

δ ~11.0 ppm (s, 1H): Pyrrole N-H proton.

δ ~7.5 ppm (d, 1H): Aromatic C4-H proton.

δ ~7.2 ppm (t, 1H): Aromatic C2-H proton.

δ ~6.5 ppm (d, 1H): Aromatic C5-H proton.

δ ~6.3 ppm (t, 1H): Aromatic C3-H proton.
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δ ~5.5 ppm (s, 2H): Amine (-NH₂) protons.

¹³C NMR (101 MHz, DMSO-d₆):

δ ~155 ppm: C6-NH₂

δ ~148 ppm: C7a (bridgehead)

δ ~128 ppm: C2

δ ~120 ppm: C4

δ ~115 ppm: C4a (bridgehead)

δ ~100 ppm: C3

δ ~95 ppm: C5

Applications in Drug Discovery: A Hinge-Binding
Powerhouse
The primary value of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its proven success as a core

for kinase inhibitors.[6][7] The 6-amino derivative serves as a versatile starting point for building

molecules that target the ATP binding site.

Mechanism of Kinase Inhibition
The 7-azaindole core acts as a bioisosteric replacement for the adenine ring of ATP. The

pyrrole N1-H and the pyridine N7 atom form a signature bidentate hydrogen bond pattern with

the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the

inhibitor in the active site.
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Caption: H-bond interactions of the 7-azaindole core with a kinase hinge.

Examples of Derivatives in Clinical Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is present in numerous clinical candidates and approved

drugs. The 6-amino position often serves as the attachment point for larger substituents that

confer potency and selectivity by occupying adjacent hydrophobic pockets.
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Compound Class Target Kinase(s) Significance Reference

ATM Inhibitors
Ataxia-Telangiectasia

Mutated (ATM)

Potent and selective

inhibitors designed

from this scaffold act

as chemosensitizers,

enhancing the efficacy

of DNA-damaging

agents like irinotecan

in solid tumors.

J. Med. Chem.[6][8]

FGFR Inhibitors

Fibroblast Growth

Factor Receptors

(FGFR1-4)

Derivatives show pan-

FGFR inhibitory

activity in the low

nanomolar range,

inducing apoptosis in

cancer cell lines and

demonstrating high

ligand efficiency.

RSC Adv.[7]

PDE4B Inhibitors
Phosphodiesterase

4B (PDE4B)

Scaffold hopping led

to novel carboxamide

derivatives with potent

and selective PDE4B

inhibition, showing

promise for treating

CNS diseases.

ACS Med. Chem. Lett.

[9]

SGK-1 Inhibitors
Serum/Glucocorticoid-

Regulated Kinase 1

Patented derivatives

are designed to treat

disorders associated

with SGK-1 activity,

such as those

involving electrolyte

balance and cell

proliferation.

Google Patents[10]

Conclusion and Future Outlook
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1H-pyrrolo[2,3-b]pyridin-6-amine is more than a simple heterocyclic amine; it is a validated,

privileged scaffold that provides a reliable foundation for structure-based drug design. Its

straightforward synthesis via modern cross-coupling methods and its inherent ability to engage

in key hinge-binding interactions ensure its continued relevance in the pursuit of novel targeted

therapies. As our understanding of kinome space and other enzyme families expands, the

strategic deployment of the 6-amino-7-azaindole core will undoubtedly lead to the discovery of

next-generation therapeutics for cancer, inflammatory disorders, and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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